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Compound of Interest

Compound Name: Risperidone E-oxime

Cat. No.: B563589

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone E-oxime is recognized as a process-related impurity in the synthesis of the
atypical antipsychotic drug, Risperidone. As a geometric isomer of the corresponding Z-oxime,
its identification, characterization, and control are critical for ensuring the purity and safety of
the final active pharmaceutical ingredient (API). This technical guide provides a consolidated
overview of the available spectral data for Risperidone E-oxime, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with relevant
experimental methodologies.

Chemical and Physical Properties

Property Value

3-[2-[4-[(E)-(2,4-difluorophenyl)

) (hydroxyimino)methyl]-1-

Chemical Name
piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-

4H-pyrido[1,2-a]pyrimidin-4-one[1]

Molecular Formula C23H28F2N4O2[1][2][3]
Molecular Weight 430.49 g/mol [2]
CAS Number 691007-09-7
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Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for the structural elucidation of Risperidone E-oxime
and for differentiating it from its Z-isomer. The key distinguishing features are observed in the
IH NMR spectrum.

IH NMR Spectral Data

While a complete assigned spectrum for Risperidone E-oxime is not readily available in the
public domain, key diagnostic signals have been reported:

Chemical Shift (8) o
Proton Multiplicity Notes

ppm

This downfield shift is
characteristic of the E-
isomer and is a key

Oxime Hydroxyl (- ) marker for its

~11.2 Broad Singlet

NOH) differentiation from the
Z-isomer (which
appears around &
10.8 ppm).

These protons in the
difluorophenyl ring are
deshielded in the E-

Aromatic (protons ) )
7.3-75 Multiplet isomer compared to

adjacent to Fluorine) the Z-isomer (which

appear in the range of
0 7.1-7.3 ppm).

13C NMR Spectral Data

Specific 33C NMR spectral data for Risperidone E-oxime is not extensively reported in publicly
available literature. However, analysis would be expected to show characteristic peaks for the
pyridopyrimidine, piperidine, and difluorophenyl moieties.
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Infrared (IR) Spectroscopy

IR spectroscopy is utilized to confirm the presence of key functional groups within the
Risperidone E-oxime molecule.

Characteristic IR Absorption Bands

Based on the known functional groups, the following absorption regions are of significance.
Specific peak values for the pure E-isomer are not detailed in the available literature, but the
spectrum of the parent compound, Risperidone, can be used for comparative purposes.

. Expected Absorption
Functional Group - ( 1 Notes
ange (cm~

] Indicates the presence of the
O-H Stretch (oxime) 3600 - 3200 (broad) ]
hydroxy! group of the oxime.

) Characteristic of the
C-H Stretch (aromatic) 3100 - 3000 ] )
difluorophenyl ring.

A strong band corresponding

to the carbonyl group in the
C=0 Stretch (lactam) ~1641 . L

pyridopyrimidine ring system,

as seen in Risperidone.

) Confirms the presence of the
C=N Stretch (oxime) 1690 - 1640 ] ]
oxime functional group.

Associated with the aromatic
C=C Stretch (aromatic) 1613, 1535 ring vibrations, as observed in
Risperidone.

Relates to the stretching of the
C-N Stretch ~1350 C-N bond in the oxazole ring of
the parent compound.

A strong peak indicating the
) carbon-fluorine bond in the
C-F Stretch (aryl fluoride) ~1129 ]
difluorophenyl group, as seen

in Risperidone.
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Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the
fragmentation pattern of Risperidone E-oxime, which aids in its structural confirmation.

Mass Spectral Data

Parameter Value Notes

Corresponds to the molecular
Molecular lon [M]* ~430.5 ]
weight of the compound.

Provides the exact mass,
High-Resolution MS (HRMS) Calculated for C23H28F2N4O2 confirming the elemental

composition.

While a detailed fragmentation pattern for Risperidone E-oxime is not explicitly available, the
fragmentation of the parent drug, Risperidone, provides insights into the expected
fragmentation pathways. Common fragmentation would likely involve cleavage at the piperidine
ring and the ethyl linker.

Experimental Protocols

The synthesis of Risperidone typically yields a mixture of the Z and E-oxime isomers. The
isolation of the E-oxime for use as an analytical standard requires specific purification
techniques.

Synthesis and Isomer Separation

The formation of Risperidone oxime isomers generally involves the reaction of a ketone
precursor with hydroxylamine. The ratio of the Z to E isomers can be influenced by reaction
conditions such as solvent and temperature. The separation of the E and Z isomers is often
achieved through fractional crystallization of their acetate salts, as the two isomers exhibit
different solubilities.

A general procedure for the isolation of the E-oxime would involve:

» Synthesis of the oxime mixture from the appropriate ketone precursor and hydroxylamine.
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e Conversion of the oxime mixture to their acetate salts.

o Selective precipitation of the less soluble Z-isomer acetate salt from a suitable solvent,
leaving the E-isomer enriched in the mother liquor.

« |solation and purification of the E-isomer from the mother liquor, potentially through further
crystallization or chromatographic techniques.

Spectroscopic Analysis

For spectroscopic characterization, a purified sample of Risperidone E-oxime is required.

* NMR Spectroscopy: A sample of the purified E-oxime is dissolved in a suitable deuterated
solvent (e.g., DMSO-ds or CDCIs). *H and 3C NMR spectra are then acquired on a high-field
NMR spectrometer.

» IR Spectroscopy: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR)
spectrometer, typically by preparing a KBr pellet of the solid sample or using an Attenuated
Total Reflectance (ATR) accessory.

e Mass Spectrometry: Mass spectral analysis can be performed using techniques such as
Electrospray lonization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight or
Quadrupole). High-resolution mass spectrometry (HRMS) is used to confirm the elemental
composition.

Visualization
Workflow for the Identification and Characterization of
Risperidone E-oxime

The following diagram illustrates the general workflow for the formation, isolation, and
subsequent characterization of Risperidone E-oxime as a process-related impurity in the
synthesis of Risperidone.
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Workflow for Risperidone E-oxime Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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